molecular formula C10H10N8S B4646039 5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B4646039
M. Wt: 274.31 g/mol
InChI Key: HFAKQAAORKSCSI-UHFFFAOYSA-N
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Description

5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of tetrazoles and triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both tetrazole and triazole rings in its structure makes it a unique compound with potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can be approached through multiple synthetic routes. One common method involves the reaction of 5-amino-1H-tetrazole with a suitable aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to form the triazole ring. The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents .

Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is also gaining popularity in the industrial synthesis of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(5-aminotetrazol-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N8S/c11-9-13-15-16-17(9)6-8-12-14-10(19)18(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,19)(H2,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAKQAAORKSCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
Reactant of Route 3
5-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

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